molecular formula C8H13NO2 B12872097 3-Hydroxy-4-methyl-5-tert-butylisoxazole

3-Hydroxy-4-methyl-5-tert-butylisoxazole

Cat. No.: B12872097
M. Wt: 155.19 g/mol
InChI Key: LMXMBGVRZMTBSW-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-4-methylisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The tert-butyl and methyl groups attached to the isoxazole ring influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)-4-methylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol.

Industrial Production Methods

Industrial production of 5-(tert-Butyl)-4-methylisoxazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)-4-methylisoxazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the isoxazole ring.

Scientific Research Applications

5-(tert-Butyl)-4-methylisoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-4-methylisoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylisoxazole: Lacks the tert-butyl group, leading to different reactivity and properties.

    5-Methylisoxazole: Similar structure but with a methyl group instead of tert-butyl, affecting its chemical behavior.

    5-(tert-Butyl)isoxazole: Similar but without the methyl group, influencing its reactivity and applications.

Uniqueness

5-(tert-Butyl)-4-methylisoxazol-3(2H)-one is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. These groups influence the compound’s stability, solubility, and interaction with other molecules, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

5-tert-butyl-4-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C8H13NO2/c1-5-6(8(2,3)4)11-9-7(5)10/h1-4H3,(H,9,10)

InChI Key

LMXMBGVRZMTBSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ONC1=O)C(C)(C)C

Origin of Product

United States

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